molecular formula C16H20N4O3S2 B253698 N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

Numéro de catalogue B253698
Poids moléculaire: 380.5 g/mol
Clé InChI: KRKJEDBEFNQJLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Mécanisme D'action

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways involved in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical studies, this compound has been well-tolerated, with manageable side effects such as fatigue, diarrhea, and nausea. This compound has also been shown to have minimal drug-drug interactions, making it a promising candidate for combination therapy with other anti-cancer agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types. Additionally, this compound has not yet been extensively studied in combination with other anti-cancer agents, which may limit its potential for use in combination therapy.

Orientations Futures

Future research on N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide could focus on several areas, including the optimization of its potency and selectivity, the identification of biomarkers that can predict response to this compound, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound and to identify strategies to overcome resistance. Overall, this compound is a promising candidate for the treatment of cancer, and further research is needed to fully explore its potential in this area.

Méthodes De Synthèse

The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-aminothiophenol, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxypropylamine to introduce the side chain. The resulting amine is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the key intermediate, which is further reacted with thiosemicarbazide to form the final product.

Applications De Recherche Scientifique

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activation of various signaling pathways involved in cancer cell survival and proliferation. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth and improving survival in animal models of cancer.

Propriétés

Formule moléculaire

C16H20N4O3S2

Poids moléculaire

380.5 g/mol

Nom IUPAC

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-23-8-4-7-17-15(22)13-10-5-2-3-6-12(10)25-16(13)18-14(21)11-9-24-20-19-11/h9H,2-8H2,1H3,(H,17,22)(H,18,21)

Clé InChI

KRKJEDBEFNQJLE-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

SMILES canonique

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.